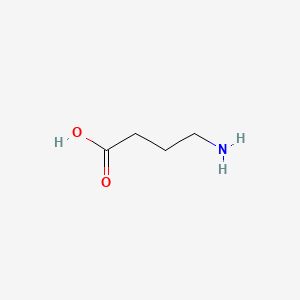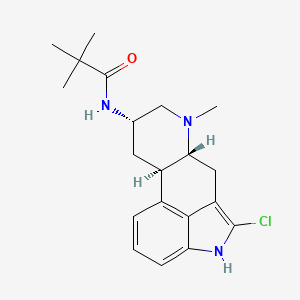![molecular formula C7H5NO2 B1167054 furo[3,2-b]piridin-3(2H)-ona CAS No. 119293-03-7](/img/structure/B1167054.png)
furo[3,2-b]piridin-3(2H)-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of furo[3,2-b]pyridin-3(2H)-one involves efficient and rapid methods, often employing one-pot processes for convenience and efficiency. A notable method involves a one-pot Sonogashira coupling/heteroannulation sequence, leading to various 2-substituted furo[3,2-b]pyridines. These compounds serve as substrates for further functional syntheses of polyheterocycles (Chartoire, Comoy, & Fort, 2008). Additionally, methodologies for synthesizing 2,3-substituted furo[2,3-b]pyridines have been developed, showcasing the versatility of the furo[3,2-b]pyridine framework for further functionalization (Fumagalli & da Silva Emery, 2016).
Molecular Structure Analysis
The molecular structure of furo[3,2-b]pyridin-3(2H)-one is characterized by the fusion of a furan ring with a pyridine ring, creating a unique heterocyclic system. This structure serves as a versatile synthon for the synthesis of various polyheterocycles, with the ability to undergo regioselective lithiation leading to diverse substitutions and functionalizations.
Chemical Reactions and Properties
Furo[3,2-b]pyridines exhibit a broad range of chemical reactivities, enabling their use in the synthesis of complex molecules. The chemical reactivity space of these compounds has been extensively charted, revealing straightforward methods for their functionalization. Reactions such as C-H amination and borylation have been successfully applied to this heterocyclic framework, although some reactions like C-H fluorination and radical C-H arylation may be less efficient (Fumagalli & da Silva Emery, 2016).
Aplicaciones Científicas De Investigación
Fotosensibilizador para la Imagenología y la Ablación Fotodinámica de Bacterias
“Furo[3,2-b]piridin-3(2H)-ona” se ha utilizado para construir un fotosensibilizador activo AIE basado en furo[2,3-c]piridina, denominado LIQ-TF {svg_1}. Este fotosensibilizador muestra emisión en el infrarrojo cercano con alto rendimiento cuántico y alta eficiencia de generación de 1O2 y ˙OH {svg_2}. Se puede utilizar para la imagenología específica y la ablación fotodinámica de bacterias Gram-positivas in vitro e in vivo {svg_3}. Esto muestra un gran potencial para combatir las bacterias multirresistentes a los fármacos {svg_4}.
Bloques de Construcción Heterocíclicos
“this compound” también se utiliza como un bloque de construcción heterocíclico en la síntesis de varios compuestos químicos {svg_5}. Se utiliza a menudo en el campo de la química orgánica para la síntesis de moléculas complejas {svg_6}.
Safety and Hazards
Mecanismo De Acción
Target of Action
Furo[3,2-b]pyridin-3(2H)-one has been identified as a potent and highly selective inhibitor of cdc-like kinases (CLKs) . CLKs are a group of proteins that play a crucial role in cellular processes such as RNA splicing, and their dysregulation is associated with various diseases, including cancer .
Mode of Action
The compound interacts with its targets, the CLKs, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal functioning of the CLKs, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of CLKs by Furo[3,2-b]pyridin-3(2H)-one affects various biochemical pathways. One of the most notable is the Hedgehog signaling pathway . This pathway plays a critical role in cell differentiation, growth, and survival. When CLKs are inhibited, the Hedgehog signaling pathway is modulated, which can lead to downstream effects such as the suppression of tumor growth .
Result of Action
The molecular and cellular effects of Furo[3,2-b]pyridin-3(2H)-one’s action primarily involve the inhibition of CLK activity and modulation of the Hedgehog signaling pathway . These actions can lead to the suppression of cell growth and proliferation, particularly in cancer cells .
Propiedades
IUPAC Name |
furo[3,2-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-4-10-6-2-1-3-8-7(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBITTYWTCTZBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a convenient method for synthesizing furo[3,2-b]pyridin-3(2H)-one?
A1: The research paper outlines a synthetic route to obtain furo[3,2-b]pyridin-3(2H)-one starting from ethyl 3-hydroxypiconate (1). [] The key steps involve:
- O-Alkylation: Ethyl 3-hydroxypiconate is reacted with ethyl bromoacetate to yield the diester ethyl 2-(3-ethoxycarbonylpyridin-2-yloxy)acetate (2a). []
- Cyclization: Compound 2a undergoes cyclization to form ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (3). []
- Hydrolysis and Decarboxylation: Compound 3 is subjected to hydrolysis followed by decarboxylation to obtain the desired product, furo[3,2-b]pyridin-3(2H)-one (4a). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![RU(Oac)2[(R)-tolbinap]](/img/structure/B1166974.png)

